molecular formula C14H19N3O B11737138 N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11737138
M. Wt: 245.32 g/mol
InChI Key: CPWRGBLHRRKNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a 4-methoxybenzyl group attached to the pyrazole ring’s 4-position amine and an isopropyl group at the 1-position nitrogen (Figure 1).

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H19N3O/c1-11(2)17-10-13(9-16-17)15-8-12-4-6-14(18-3)7-5-12/h4-7,9-11,15H,8H2,1-3H3

InChI Key

CPWRGBLHRRKNJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Keto Esters

A common approach involves reacting ethyl acetoacetate with isopropylhydrazine under acidic conditions to form 1-(propan-2-yl)-1H-pyrazole-4-carboxylate. This intermediate is subsequently hydrolyzed to the corresponding carboxylic acid and decarboxylated to yield 1-(propan-2-yl)-1H-pyrazole.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Catalyst: Concentrated HCl or H₂SO₄

  • Yield: 60–75%

StepReagentsProductYield (%)
1Ethyl acetoacetate, isopropylhydrazine1-(Propan-2-yl)-1H-pyrazole-4-carboxylate70
2NaOH (aq.), Δ1-(Propan-2-yl)-1H-pyrazole-4-carboxylic acid85
3Cu(OAc)₂, quinoline, Δ1-(Propan-2-yl)-1H-pyrazole65

Alternative Route: Cyclization with Diketones

Substituting β-keto esters with acetylacetone and isopropylhydrazine streamlines pyrazole formation in a single step:

Acetylacetone+IsopropylhydrazineHCl, EtOH, 80°C1-(Propan-2-yl)-3,5-dimethyl-1H-pyrazole\text{Acetylacetone} + \text{Isopropylhydrazine} \xrightarrow{\text{HCl, EtOH, 80°C}} \text{1-(Propan-2-yl)-3,5-dimethyl-1H-pyrazole}

Yield : 78%

Introduction of the C4 Amine Group

Functionalizing the pyrazole at C4 with an amine group is critical for subsequent alkylation with the 4-methoxybenzyl moiety. Two primary strategies dominate: direct amination and nitro-group reduction .

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed C–N bond formation enables efficient introduction of amine groups. Using 1-(propan-2-yl)-4-bromo-1H-pyrazole and benzophenone imine , the reaction proceeds under inert conditions:

4-Bromo-pyrazole+NH3Pd2(dba)3,Xantphos,Cs2CO3,dioxane1-(Propan-2-yl)-1H-pyrazol-4-amine\text{4-Bromo-pyrazole} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{dioxane}} \text{1-(Propan-2-yl)-1H-pyrazol-4-amine}

Conditions :

  • Temperature: 100°C

  • Time: 24 hours

  • Yield: 55%

Nitration Followed by Reduction

An alternative route involves nitration at C4 followed by catalytic hydrogenation:

Step 1: Nitration

1-(Propan-2-yl)-1H-pyrazoleHNO3,H2SO4,0°C1-(Propan-2-yl)-4-nitro-1H-pyrazole\text{1-(Propan-2-yl)-1H-pyrazole} \xrightarrow{\text{HNO}3, \text{H}2\text{SO}_4, 0°C} \text{1-(Propan-2-yl)-4-nitro-1H-pyrazole}

Yield : 62%

Step 2: Reduction

4-Nitro-pyrazoleH2,Pd/C,EtOH1-(Propan-2-yl)-1H-pyrazol-4-amine\text{4-Nitro-pyrazole} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{EtOH}} \text{1-(Propan-2-yl)-1H-pyrazol-4-amine}

Yield : 88%

Attachment of the 4-Methoxybenzyl Group

The final step involves alkylating the C4 amine with a 4-methoxybenzyl group. This is achieved through nucleophilic substitution or reductive amination .

Nucleophilic Substitution with 4-Methoxybenzyl Chloride

Reacting 1-(propan-2-yl)-1H-pyrazol-4-amine with 4-methoxybenzyl chloride in the presence of a base facilitates alkylation:

Pyrazol-4-amine+4-MeO-benzyl chlorideK2CO3,DMF,60°CThis compound\text{Pyrazol-4-amine} + \text{4-MeO-benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 60°C} \text{this compound}

Conditions :

  • Solvent: DMF

  • Base: K₂CO₃

  • Yield: 70%

Reductive Amination with 4-Methoxybenzaldehyde

An alternative method employs reductive amination using 4-methoxybenzaldehyde and a reducing agent:

Pyrazol-4-amine+4-MeO-benzaldehydeNaBH3CN,MeOHTarget Compound\text{Pyrazol-4-amine} + \text{4-MeO-benzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{Target Compound}

Conditions :

  • Temperature: Room temperature

  • Time: 12 hours

  • Yield: 65%

Optimization and Industrial-Scale Considerations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclocondensation step achieves completion in 20 minutes (vs. 12 hours conventionally) with a 15% yield increase.

Continuous Flow Reactors

Industrial production leverages continuous flow systems for improved mixing and heat transfer, particularly in nitration and hydrogenation steps .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in organic synthesis and drug discovery.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring and Benzyl Group

Key Compounds for Comparison:

1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

  • Substituents : Difluoroethyl (1-position), 4-methoxybenzyl (4-position).
  • Impact : The difluoroethyl group introduces steric bulk and electronegativity, which may alter binding affinity compared to the isopropyl group in the target compound. Fluorine atoms can enhance metabolic stability .

The fluorine atom on the phenyl ring offers electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature .

(1-Phenyl-1H-pyrazol-4-yl)methylamine

  • Substituents : Phenyl (1-position), isopropyl (amine group).
  • Impact : The phenyl group at the 1-position may increase lipophilicity, while the isopropyl-amine moiety mirrors the target compound. This analog lacks the methoxy group, which could reduce solubility .

1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine

  • Substituents : Methyl (1-position), 4-methylbenzyl (4-position).
  • Impact : The methyl group at the 1-position is less bulky than isopropyl, possibly improving membrane permeability. The 4-methylphenyl group lacks the methoxy’s polar character, reducing hydrogen-bonding capacity .

Structural and Property Analysis

Table 1: Structural and Physicochemical Comparisons

Compound Name 1-Position Substituent 4-Position Substituent Molecular Weight Key Properties (Inferred)
Target Compound Isopropyl 4-Methoxybenzyl 245.3* Moderate lipophilicity, electron-rich aromatic system
1-(2,2-Difluoroethyl)-N-[(4-methoxy)benzyl] Difluoroethyl 4-Methoxybenzyl 283.3 Higher electronegativity, metabolic stability
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine None 2-Fluorobenzyl 191.2 Electron-withdrawing effects, reduced steric bulk
[(1-Phenyl)pyrazol-4-yl]methyl(isopropyl)amine Phenyl Isopropyl-amine 229.3 Increased lipophilicity, no methoxy group
1-Methyl-N-(4-methylphenyl)-1H-pyrazol-4-amine Methyl 4-Methylbenzyl 187.2 Lower steric hindrance, reduced polarity

*Calculated based on molecular formula C₁₄H₁₉N₃O.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including case studies and research findings.

1. Chemical Structure and Properties

The compound has a molecular formula of C16_{16}H20_{20}N2_{2}O and a molecular weight of approximately 260.35 g/mol. The structural formula indicates the presence of a pyrazole ring, which is known for its pharmacological significance.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC16_{16}H20_{20}N2_{2}O
Molecular Weight260.35 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of solvents such as dichloromethane and reagents like formic acid to facilitate the formation of the desired pyrazole structure.

3.1 Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50_{50} (µM)Reference
MCF73.79
NCI-H46012.50
Hep-23.25
P81517.82

These results indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

3.2 Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α\alpha and nitric oxide (NO), suggesting its potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of various kinases involved in cancer progression.
  • Modulation of Cytokine Production : The compound may alter signaling pathways that regulate inflammation and immune responses.

5. Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells : A study reported an IC50_{50} value of 3.79 µM, indicating strong growth inhibition in breast cancer cells.
  • Inflammation Model : In an endotoxin-induced inflammation model, the compound significantly reduced levels of inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Q. Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., substitution) require gradual reagent addition and cooling (0–5°C) to avoid side products.
  • Solvent Choice : Anhydrous conditions (e.g., THF or DMF) prevent hydrolysis of intermediates .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrazole ring protons at δ 7.2–7.8 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolves overlapping signals and verifies connectivity in the pyrazole-methoxybenzyl structure .
  • Mass Spectrometry : HRMS (ESI) for molecular weight confirmation (e.g., [M+H]+ expected at ~245.1 g/mol) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-O from methoxy at ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., variable enzyme inhibition) across studies?

Methodological Answer:
Contradictions may arise from differences in assay conditions or structural analogs. Strategies include:

Standardized Assays :

  • Use recombinant enzymes (e.g., COX-2 or kinase targets) with defined substrate concentrations and buffer systems (pH 7.4, 37°C) .
  • Include positive controls (e.g., celecoxib for COX-2 inhibition) to calibrate activity .

Structural Analysis :

  • Compare X-ray crystallography or docking studies to identify binding modes. For example, the 4-methoxy group may enhance lipophilicity, improving membrane permeability but reducing solubility in aqueous assays .

In Vivo Validation :

  • Test pharmacokinetics (e.g., bioavailability in rodent models) to correlate in vitro activity with therapeutic efficacy .

Advanced: What strategies are effective in modifying the compound’s structure to enhance target selectivity (e.g., reducing off-target effects)?

Methodological Answer:

  • Substituent Engineering :
    • Replace the isopropyl group with bulkier tert-butyl to sterically block off-target binding pockets .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to modulate electronic effects and improve affinity for charged active sites .
  • Computational Modeling :
    • Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with secondary targets and guide rational design .
  • Prodrug Approaches :
    • Mask the amine group with acetyl or PEGylated moieties to enhance solubility and reduce non-specific interactions .

Basic: How does this compound compare structurally and functionally to similar pyrazole derivatives?

Q. Unique Features of Target Compound :

  • Dual substitution (isopropyl and methoxybenzyl) balances lipophilicity and target engagement, making it suitable for CNS applications .

Advanced: What experimental approaches are recommended to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Proteomic Profiling :

  • Perform affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

CRISPR-Cas9 Screening :

  • Use gene knockout libraries to identify pathways essential for the compound’s activity (e.g., apoptosis-related genes) .

In Situ Hybridization :

  • Map tissue-specific expression of putative targets (e.g., receptors in brain vs. liver) to explain differential efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.